![molecular formula C29H27NO B14220123 4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal CAS No. 824421-51-4](/img/structure/B14220123.png)
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal is a complex organic compound characterized by its unique structure, which includes benzyl, naphthyl, and phenyl groups
Preparation Methods
The synthesis of 4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Group: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl group.
Introduction of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Amino Group: The amino group is introduced by reacting the intermediate compound with a suitable amine, such as naphthalen-1-ylmethylamine.
Formation of the Aldehyde Group: The final step involves the oxidation of the terminal carbon to form the aldehyde group, using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl and naphthyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Condensation: The compound can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal can be compared with similar compounds, such as:
4-Benzyl-4-{[(phenyl)methyl]amino}-5-phenylpent-2-enal: This compound lacks the naphthyl group, which may result in different chemical and biological properties.
4-Benzyl-4-{[(naphthalen-2-yl)methyl]amino}-5-phenylpent-2-enal: The position of the naphthyl group is different, potentially affecting its reactivity and interactions.
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-ol: This compound has a hydroxyl group instead of an aldehyde group, leading to different chemical behavior and applications.
Properties
CAS No. |
824421-51-4 |
|---|---|
Molecular Formula |
C29H27NO |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-benzyl-4-(naphthalen-1-ylmethylamino)-5-phenylpent-2-enal |
InChI |
InChI=1S/C29H27NO/c31-20-10-19-29(21-24-11-3-1-4-12-24,22-25-13-5-2-6-14-25)30-23-27-17-9-16-26-15-7-8-18-28(26)27/h1-20,30H,21-23H2 |
InChI Key |
CIJCKHWASWQMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C=CC=O)NCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
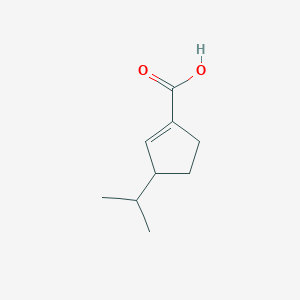
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
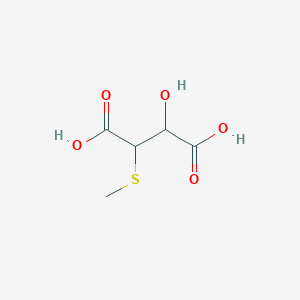

![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
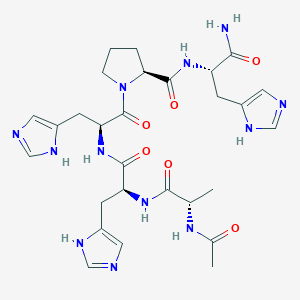
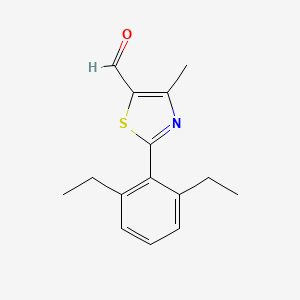
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)

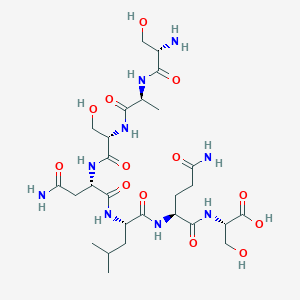
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
